Product packaging for 4-(m-Tolylthio)aniline(Cat. No.:CAS No. 76590-36-8)

4-(m-Tolylthio)aniline

Cat. No.: B8743214
CAS No.: 76590-36-8
M. Wt: 215.32 g/mol
InChI Key: GUVLAGOBWZSPIJ-UHFFFAOYSA-N
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Description

Contextualization within Aryl Thioether Chemistry

Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds that contain a sulfur atom bonded to at least one aryl group. The carbon-sulfur (C-S) bond is a critical linkage in the structure of numerous valuable molecules. Aryl sulfides are recognized as important building blocks for the synthesis of pharmaceuticals, biologically active compounds, and advanced organic materials. researchgate.netpolyu.edu.hk

The synthesis of aryl thioethers is a fundamental transformation in organic chemistry. Traditional methods often involved harsh conditions, but modern synthetic chemistry has seen the development of more efficient and milder protocols. A predominant method is the transition-metal-catalyzed cross-coupling of aryl halides (such as iodides, bromides, or chlorides) with thiols. researchgate.net Catalytic systems based on palladium and copper are commonly employed for this purpose. acsgcipr.org The general mechanism involves the oxidative addition of the metal catalyst to the aryl halide, followed by coordination with the thiol and subsequent reductive elimination to form the final thioether product. acsgcipr.org

Recent advancements focus on creating more sustainable and efficient catalytic reactions. acsgcipr.org This includes the development of ligand-free systems, the use of less expensive and more readily available starting materials like aryl chlorides, and even photochemical methods that avoid the use of metals. researchgate.netacs.org For instance, researchers have developed methods for synthesizing aryl thioethers from aryl chlorides and alcohols under mild, organocatalytic photochemical conditions. acs.org Another innovative approach is the direct thioether metathesis, which allows for the C–S/C–S cross-metathesis of diaryl thioethers, offering a new pathway for late-stage functionalization. rsc.org

Significance of Aniline (B41778) Derivatives in Organic Synthesis

Aniline and its derivatives are foundational pillars in the field of industrial and synthetic organic chemistry. sci-hub.seresearchgate.net Characterized by an amino group attached to a benzene (B151609) ring, these compounds serve as versatile precursors for a vast array of chemical products. researchgate.net Their applications span numerous sectors, including the manufacturing of dyes, pigments, polymers like polyurethanes, and agricultural chemicals. sci-hub.seontosight.ai

In the realm of pharmaceuticals, the aniline scaffold is a ubiquitous feature in many active pharmaceutical ingredients (APIs). It is present in drugs across various therapeutic areas, including oncology agents and cardiovascular treatments. bath.ac.uk The amino group can be readily modified, and the aromatic ring can undergo various substitution reactions, making aniline derivatives ideal starting points for constructing complex molecular architectures.

Modern synthetic methodologies have further expanded the utility of aniline derivatives. Metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of anilines. bath.ac.uk These techniques allow for the selective introduction of functional groups at the ortho, meta, or para positions of the aniline ring, providing efficient routes to novel structures that would be difficult to access through classical methods. bath.ac.uk The ability to use anilines as synthetic platforms for late-stage modification is particularly valuable in drug discovery and development. bath.ac.ukbeilstein-journals.org

Overview of Research Trajectories for Related Compounds

The research landscape for compounds structurally related to 4-(m-Tolylthio)aniline provides insight into its potential applications and synthetic pathways. The investigation of isomers and analogs highlights key areas of scientific interest, primarily in synthetic methodology and materials science.

One closely related isomer, 4-(p-Tolylthio)aniline , has been synthesized and characterized. sioc-journal.cn Its preparation often involves the reaction of a nitroaromatic compound with a thiol, followed by reduction of the nitro group. sioc-journal.cn This multi-step synthesis is a common strategy for preparing substituted anilines.

Another relevant compound is 2,5-Diethoxy-4-(p-tolylthio)aniline . This molecule is noted for its use as a precursor in the synthesis of more complex organic molecules and in the development of new materials. The synthesis of such compounds often relies on transition-metal catalyzed coupling reactions to form the critical thioether bond.

The broader class of diaryl thioethers is the subject of ongoing research to develop novel synthetic methods. For example, copper and palladium-catalyzed reactions that use sodium arylsulfinates and iodoarenes have been developed as a scalable route to construct diaryl thioethers. polyu.edu.hk Furthermore, direct thioether metathesis catalyzed by palladium nanoclusters represents a cutting-edge approach to creating unsymmetrical diaryl thioethers. rsc.org

The table below summarizes key information on this compound and some of its related compounds, illustrating the common structural motifs and their roles in chemical research.

Compound NameCAS NumberMolecular FormulaKey Research Focus/Application
This compound76590-36-8C13H13NSParent compound, structural interest in synthetic chemistry. molaid.com
4-(p-Tolylthio)anilineNot AvailableC13H13NSSynthesis and characterization as a sulfide-based aromatic amine. sioc-journal.cn
2,5-Diethoxy-4-(p-tolylthio)aniline68400-48-6C17H21NO2SPrecursor in the synthesis of complex organic molecules and new materials.
4-(Methylthio)aniline104-96-1C7H9NSA simpler aryl sulfide (B99878) used as a chemical intermediate. sigmaaldrich.comnih.gov
4-(p-Tolyloxy)aniline41295-20-9C13H13NOStructural analog (diaryl ether), studied for its chemical and physical properties. nih.gov
2-Nitro-5-(m-tolylthio)anilineNot AvailableC13H12N2O2SIntermediate in multi-step synthesis involving nitration and thioether formation. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NS B8743214 4-(m-Tolylthio)aniline CAS No. 76590-36-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76590-36-8

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

4-(3-methylphenyl)sulfanylaniline

InChI

InChI=1S/C13H13NS/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3

InChI Key

GUVLAGOBWZSPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC=C(C=C2)N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 M Tolylthio Aniline and Its Structural Analogs

Detailed Reaction Pathway Elucidation

The formation and functionalization of molecules like 4-(m-Tolylthio)aniline involve diverse reaction pathways, including carbon-sulfur bond formation, nucleophilic substitutions, and cyclization reactions.

The construction of the thioether linkage in molecules like this compound can be achieved through oxidative C-S bond formation, often by activating a C-H bond on an aromatic ring. A metal-free approach involves the direct C(sp²)-H bond activation of arenes. rsc.org

A plausible mechanism for this transformation begins with the reaction of a diorganyl dichalcogenide (e.g., a disulfide) with a catalyst like molecular iodine (I₂). rsc.org This interaction generates an electrophilic chalcogen species, proposed to be an intermediate of the type RYI (where Y = S or Se). rsc.org Subsequently, an electron-rich arene, such as an aniline (B41778) derivative, attacks this reactive intermediate. rsc.org This electrophilic aromatic substitution typically occurs at the position para to the activating group (e.g., the amino group), forming a new intermediate species. rsc.org The final step involves the elimination of a proton to regenerate the aromatic system and furnish the desired aryl thioether product, with the concurrent formation of hydrogen iodide (HI). rsc.org The HI can then be re-oxidized to I₂ to complete the catalytic cycle, often with a mild oxidant like dimethyl sulfoxide (B87167) (DMSO). rsc.org

This pathway is advantageous as it avoids the need for pre-functionalized starting materials and harsh conditions. rsc.org The formation of sulfur-carbon crosslinks can also occur through the addition of thiyl radicals (RS•) or thiolate anions (RS⁻) to activated double bonds or quinone-type species, though these are often considered minor pathways in many contexts. mdpi.com

Aniline and thioether moieties can participate in nucleophilic substitution reactions. The classic mechanism for nucleophilic aromatic substitution (SNAr) on an activated aromatic ring involves a two-step addition-elimination process. masterorganicchemistry.com The reaction is initiated by the addition of a nucleophile (such as an amine in amination or an alcohol/alkoxide in etherification) to an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uni-goettingen.de This step is followed by the departure of a leaving group from the same carbon, restoring the aromaticity of the ring. masterorganicchemistry.com

For aniline derivatives acting as nucleophiles, the reaction rate and mechanism can be influenced by steric and electronic factors. For example, in the reaction of substituted phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile, the primary pathway is base-catalyzed, involving the formation of a zwitterionic intermediate followed by a rate-limiting proton transfer to a base. rsc.org The use of a more sterically hindered nucleophile like N-methylaniline can dramatically decrease the reaction rate due to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. rsc.org

In less-activated systems, such as methoxy (B1213986) arenes, nucleophilic amination can be achieved using specialized reagents. A protocol using a sodium hydride-lithium iodide composite enables the intramolecular substitution of a methoxy group by a tethered amine, proceeding through a concerted nucleophilic aromatic substitution mechanism rather than a stepwise one. ntu.edu.sg Similarly, direct C-H etherification of N-heteroarenes can be accomplished through a base-promoted halogen transfer strategy, which avoids the need for oxidative processes that are often incompatible with nucleophilic alcohol partners. nih.gov

Aniline derivatives are valuable precursors in annulation reactions, which build cyclic structures. One such transformation is the cobalt-catalyzed [5+2] oxidative annulation of o-arylanilines with alkynes to produce dibenzo[b,d]azepine scaffolds. researchgate.net This reaction proceeds through sequential C-C and C-N bond formation, employing manganese and oxygen as co-oxidants. researchgate.net

Another important class of reactions involves the three-component coupling of anilines, aldehydes, and terminal alkynes (A³-coupling) to synthesize substituted quinolines. chemrevlett.com A proposed mechanism for this transformation begins with the condensation of the aniline and aldehyde to form an imine intermediate. chemrevlett.com In copper-catalyzed systems, the terminal alkyne reacts with the catalyst to form a copper-acetylide species. chemrevlett.com The addition of this copper-acetylide to the imine generates a propargylamine (B41283) intermediate, which can then isomerize to an allene (B1206475). chemrevlett.com Subsequent coordination of the copper catalyst to the allene facilitates an intramolecular cyclization, leading to the quinoline (B57606) product. chemrevlett.com Kinetic and isotopic labeling studies have provided evidence for a Povarov-like [4+2] cycloaddition pathway between the in-situ generated imine and the alkyne as a viable alternative to the propargylamine pathway. chemrevlett.com

Role of Catalysts in Reaction Mechanisms

Catalysts are essential for controlling the reactivity and selectivity of many reactions involving aniline and thioether compounds. Palladium and iodine are two particularly effective catalysts in this context, each operating through distinct mechanistic cycles.

Palladium catalysts are widely used for cross-coupling reactions to form C-N and C-C bonds, which are fundamental in synthesizing aniline derivatives. nih.gov The general catalytic cycle for Pd(0)-catalyzed reactions involves three key steps: oxidative addition, transmetallation, and reductive elimination. diva-portal.org

Oxidative Addition : A reactive Pd(0) species reacts with an aryl halide or pseudohalide (Ar-X), inserting into the Ar-X bond to form an organopalladium(II) complex (Ar-Pd-X). diva-portal.org

Transmetallation/Ligand Exchange : The halide on the Pd(II) complex is exchanged for the coupling partner. In Buchwald-Hartwig amination, an amine coordinates to the palladium center, and following deprotonation by a base, forms a palladium-amido complex. nih.gov

Reductive Elimination : The two organic fragments (e.g., the aryl group and the amino group) couple and are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst. diva-portal.org

A novel mechanistic approach has been developed for the para-C-H arylation of anilines, which avoids the more common N-arylation. nih.gov This "metalla-tautomerism" concept uses a bulky triphenylmethyl (trityl) group to shield the aniline's amino group. nih.gov This steric hindrance prevents the formation of the typical aryl-Pd anilide intermediate. Instead, the palladium complex coordinates to the para-position of the anilide salt, forming a pallada-cyclohexadiene-imine tautomer. nih.gov This intermediate then facilitates the C-C bond formation at the para position, offering high regioselectivity. nih.gov

The table below summarizes example reaction conditions for the palladium-catalyzed para-C-H arylation of a protected aniline, illustrating the key components of the catalytic system.

Table 1: Example Reaction Conditions for Palladium-Catalyzed para-C-H Arylation of Tritylaniline This table is based on data for analogous reactions and illustrates typical conditions.

Component Reagent/Parameter Purpose Reference
Aniline Substrate N-Tritylaniline Protected aniline with a bulky shielding group nih.gov
Coupling Partner Aryl Chloride (Ar-Cl) Electrophile nih.gov
Palladium Source Pd(OAc)₂ Catalyst precursor nih.gov
Ligand Bulky phosphine (B1218219) ligand (e.g., cataCXium® A) Controls selectivity, directs catalyst away from N-H bond nih.gov
Base K₃PO₄ Activates the aniline substrate nih.gov

| Solvent | Toluene | Reaction medium | nih.gov |

Molecular iodine (I₂) has emerged as an inexpensive, environmentally friendly, and versatile catalyst for a variety of organic transformations, acting through mechanisms distinct from those of transition metals. mdpi.com

In the context of C-S bond formation, iodine catalyzes the oxidative coupling of thiols or disulfides with arenes. rsc.orgacs.org The mechanism involves the activation of the sulfur source by iodine. For instance, I₂ reacts with a disulfide (RSSR) to form an electrophilic sulfur species, RSI. rsc.org This species is then attacked by an electron-rich arene in an electrophilic aromatic substitution reaction. rsc.org An oxidant, such as DMSO, is often used to regenerate the I₂ catalyst from the HI byproduct, allowing for catalytic turnover. rsc.orgacs.org This process enables direct C(sp²)-H functionalization under metal-free conditions. rsc.org

Iodine can also exhibit dual catalytic behavior, acting as both a Lewis acid and a redox agent in the same reaction. mdpi.com In the synthesis of 2-methylquinolines from anilines and vinyl ethers, molecular iodine serves as an oxidant, while its reduced form, hydrogen iodide (HI), acts as a Lewis acid to activate the vinyl ether. mdpi.com The redox interplay between I₂ and HI allows the reaction to proceed with only a catalytic amount of iodine. mdpi.com

Similarly, in three-component reactions for synthesizing α-amino amidines, iodine is thought to activate the imine intermediate formed from an aldehyde and an amine. beilstein-journals.org The nucleophilic isocyanide then attacks the activated imine, and a subsequent attack by another amine molecule leads to the final product. beilstein-journals.org The catalytic role of iodine is essential, as no product is formed in its absence. beilstein-journals.org

The table below shows the optimization of catalyst loading for an iodine-catalyzed C-3 sulfenylation of an azaindole, demonstrating the efficiency of the process.

Table 2: Optimization of Iodine Catalyst Loading for C-3 Sulfenylation of 7-Azaindole

Entry Catalyst Catalyst Loading (mol %) Time (h) Yield (%) Reference
1 NIS 100 15 71 acs.org
2 NaI 100 24 No Reaction acs.org
3 KI 100 24 No Reaction acs.org
4 TBAI 100 24 No Reaction acs.org
5 I₂ 100 8 93 acs.org
6 I₂ 50 8 92 acs.org

Kinetic Studies and Reaction Rate Determination

The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. Kinetic studies investigate these factors to determine the reaction mechanism and the rate law, a mathematical expression that describes the reaction's speed. For reactions involving this compound and its analogs, the rate law is typically determined by monitoring the change in concentration of a reactant or product over time.

The general form of a rate law for a reaction A + B → C is expressed as: Rate = k[A]m[B]n

Kinetic studies on the oxidation of diaryl sulfides, which are structurally related to this compound, provide insight into the reactivity of the thioether group. For instance, the oxidation of various organic sulfides to their corresponding sulfoxides using reagents like N-chlorosuccinimide or butyltriphenylphosphonium dichromate (BTPPD) has been investigated. rsc.orgias.ac.in These studies frequently show that the reaction is first-order with respect to the oxidant and also first-order with respect to the sulfide (B99878). rsc.org However, in some cases, such as with BTPPD, the reaction can be second-order with respect to the sulfide. ias.ac.in

The electronic properties of substituents on the aromatic rings significantly influence the reaction rate. Electron-donating groups on the aryl sulfide increase the nucleophilicity of the sulfur atom, accelerating the rate of oxidation. This is reflected in a negative polar reaction constant (ρ) from a Hammett plot, which correlates reaction rates with substituent electronic effects. ias.ac.in For example, in the oxidation of substituted aryl methyl sulfides, electron-donating groups enhance the reaction rate, supporting a mechanism where there is an electrophilic attack on the sulfur atom. ias.ac.in This suggests that the amino group in this compound would have a significant activating effect on reactions involving the thioether moiety.

The following table, based on analogous reactions of substituted aryl sulfides, illustrates how substituent effects can alter reaction rates.

Table 1: Relative Rate Constants for the Oxidation of Substituted Aryl Sulfides (Illustrative Data)
Substituent (X) in X-C₆H₄-S-RRelative Rate Constant (k_rel)Electronic Effect of Substituent
-OCH₃ (Methoxy)4.5Strongly Electron-Donating
-CH₃ (Methyl)2.1Electron-Donating
-H (Hydrogen)1.0Reference
-Cl (Chloro)0.4Electron-Withdrawing
-NO₂ (Nitro)0.1Strongly Electron-Withdrawing

Electrophilic Aromatic Substitution Mechanisms in Aniline Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including aniline derivatives. In this reaction, an electrophile (an electron-seeking species) replaces an atom, typically hydrogen, on the aromatic ring. The mechanism generally proceeds in two steps:

Attack of the electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base removes a proton from the carbon atom that bears the new electrophile, restoring the aromatic π-system and yielding the final substituted product.

In this compound, the aromatic ring bears two substituents: an amino group (-NH₂) and a tolylthio group (-S-C₇H₇). The nature and position of these pre-existing groups dictate the rate and regioselectivity (the position of attack) of subsequent electrophilic substitutions.

Amino Group (-NH₂) : The amino group is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes the ring much more reactive towards electrophiles than benzene (B151609) and strongly directs incoming electrophiles to these positions. ias.ac.in

Thioether Group (-S-Ar) : The thioether group is generally considered a moderately activating group and is also ortho-, para-directing. acs.org Like the amino group, the sulfur atom has lone pairs that can be donated to the ring via resonance, increasing electron density at the ortho and para positions. However, its activating effect is less pronounced than that of the amino group.

In this compound, the amino group is at position 1 and the tolylthio group is at position 4. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The amino group at C1 activates positions C2, C4, and C6. The thioether at C4 activates positions C3 and C5. The powerful activating effect of the amino group dominates, directing the electrophile primarily to the positions ortho to it (C2 and C6), as the para position (C4) is already occupied.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
SubstituentPosition on RingActivating/Deactivating EffectDirecting Influence
Amino (-NH₂)C1Strongly ActivatingOrtho, Para-Directing (to C2, C6)
m-Tolylthio (-S-C₆H₄-CH₃)C4Moderately ActivatingOrtho, Para-Directing (to C3, C5)

Nucleophilic Reactivity of the Thioether Moiety

While the aromatic rings of this compound undergo electrophilic attack, the sulfur atom of the thioether linkage can itself act as a nucleophile. The sulfur atom possesses two lone pairs of electrons, which can be donated to an electrophilic center. This nucleophilicity allows the thioether moiety to participate in several types of reactions, most notably oxidation and alkylation.

Oxidation : Diaryl sulfides can be readily oxidized to form sulfoxides and subsequently sulfones. This transformation involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom from an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid. mdpi.com The reaction is believed to proceed via a single-step electrophilic oxygen transfer to the sulfur atom, leading to a polar transition state. ias.ac.in

The first oxidation yields a sulfoxide, where the sulfur atom is bonded to one oxygen atom. Further oxidation under more forcing conditions can yield a sulfone, with the sulfur atom bonded to two oxygen atoms. The presence of electron-donating groups on the aromatic rings, such as the amino group in this compound, increases the electron density on the sulfur atom, making it a better nucleophile and thus accelerating the rate of oxidation. ias.ac.in

Alkylation : The sulfur atom of a thioether can attack an alkyl halide or other alkylating agent in an S-alkylation reaction. This results in the formation of a trialkyl- or aryldialkylsulfonium salt, where the sulfur atom bears a positive charge. This reaction is a classic example of the thioether acting as a nucleophile in an SN2-type mechanism. tu.edu.iq

The table below summarizes the primary nucleophilic reactions involving the thioether moiety.

Table 3: Nucleophilic Reactions of the Thioether Moiety
Reaction TypeElectrophileProduct ClassGeneral Mechanism
OxidationOxidizing Agent (e.g., H₂O₂)Sulfoxide (R-SO-R')Nucleophilic attack of sulfur on electrophilic oxygen
Further OxidationOxidizing Agent (e.g., H₂O₂)Sulfone (R-SO₂-R')Nucleophilic attack of sulfoxide sulfur on electrophilic oxygen
AlkylationAlkyl Halide (R''-X)Sulfonium Salt ([R-S⁺(R'')-R'])SN2 attack of sulfur on the alkyl halide

Advanced Spectroscopic Characterization Techniques for Research on Aryl Thioanilines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4-(m-Tolylthio)aniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the two aromatic rings and the amine group.

Aniline (B41778) Ring Protons: The protons on the aniline ring would appear as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the amino group (adjacent to the C-NH2 bond) would be shielded by the electron-donating amine and appear at a relatively upfield chemical shift. The protons meta to the amino group (adjacent to the C-S bond) would appear further downfield.

Tolyl Ring Protons: The protons on the m-tolyl ring would present a more complex splitting pattern due to their meta-substitution. One would expect a singlet for the proton between the two other substituents, and a series of multiplets for the remaining three aromatic protons.

Methyl Protons: A characteristic singlet for the methyl (-CH3) group protons on the tolyl ring would be observed, typically in the upfield region around 2.3-2.4 ppm. rsc.org

Amine Protons: The amine (-NH2) protons would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature. rsc.org

For comparison, the related compound N,N-dimethyl-4-(p-tolylthio)aniline shows aromatic proton signals between δ 6.70 and 7.37 ppm and a methyl singlet at δ 2.29 ppm. amazonaws.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbons of both aromatic rings and the methyl group.

Aniline Ring Carbons: The carbon atom attached to the nitrogen (C-NH2) would be found at a specific chemical shift, while the carbon attached to the sulfur (C-S) would appear at a different value. The remaining aromatic carbons would have shifts influenced by their position relative to these substituents. In aniline itself, the C-NH2 carbon appears around 146 ppm, while other ring carbons are in the 115-130 ppm range.

Tolyl Ring Carbons: The substitution pattern on the tolyl ring would result in six distinct signals for the aromatic carbons. The carbon atom bonded to the sulfur atom and the carbon atom bonded to the methyl group would have characteristic chemical shifts.

Methyl Carbon: The methyl group carbon would produce a signal in the aliphatic region of the spectrum, typically around 21 ppm. amazonaws.com

The analysis of related compounds like 3-methyl-4-(methylthio)aniline shows carbon signals for the aniline ring between δ 113.4 and 145.1 ppm, and a methyl carbon signal at δ 20.4 ppm. rsc.org

ProtonsExpected Chemical Shift (ppm)
Aromatic (Aniline & Tolyl rings)~ 6.5 - 7.5
Amine (-NH₂)Variable, broad singlet
Methyl (-CH₃)~ 2.3 - 2.4 (singlet)

Table 1: Predicted ¹H NMR Data for this compound

CarbonsExpected Chemical Shift (ppm)
Aromatic (C)~ 115 - 150
Methyl (-CH₃)~ 20 - 22

Table 2: Predicted ¹³C NMR Data for this compound

Advanced NMR Techniques (e.g., 77Se NMR for related compounds)

While not directly applicable to sulfur-containing compounds, ⁷⁷Se NMR spectroscopy is a powerful technique for characterizing related organoselenium compounds like diaryl selenides. The ⁷⁷Se nucleus is highly sensitive to its electronic environment, with chemical shifts spanning a wide range of approximately 3000 ppm. This sensitivity allows for the detailed study of subtle structural and electronic changes. For instance, the chemical shift is significantly affected by the nature of the substituents on the aryl rings and can be used to study conformational dynamics, such as rotation around the Se-Se bond in diselenides. This highlights the potential of heteroatom NMR in the broader class of diaryl chalcogenides for detailed structural and electronic analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Vibrational Mode Assignments

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: As a primary aromatic amine, two distinct bands would be expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be found just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration for primary amines is observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-S Stretching: The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
Amine (-NH₂)N-H Bend1580 - 1650
Aromatic RingsC-H Stretch> 3000
Aromatic RingsC=C Stretch1400 - 1600
Aromatic AmineC-N Stretch1250 - 1335
ThioetherC-S Stretch600 - 800
Methyl (-CH₃)C-H Stretch< 3000

Table 3: Predicted IR Absorption Bands for this compound

Studies of Structural Changes via IR

Infrared spectroscopy is highly sensitive to changes in molecular structure and environment. The folding of macromolecules like proteins into specific secondary and tertiary structures leads to distinct changes in their IR spectra, particularly in the amide I band, which acts as a fingerprint of the conformation. Similarly, for smaller molecules like aryl thioanilines, changes in conformation, intermolecular interactions (such as hydrogen bonding involving the amine group), or coordination to metal centers would result in measurable shifts in the positions and intensities of their characteristic IR absorption bands. This makes IR spectroscopy a valuable tool for studying dynamic processes and structural modifications in these systems.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of compounds by providing highly accurate mass measurements. gcms.cz This accuracy allows for the determination of a molecule's elemental formula, which is a critical step in structural elucidation. gcms.cz For this compound, HRMS can differentiate its molecular formula (C₁₃H₁₃NS) from other potential isobaric compounds, which may have the same nominal mass but different elemental compositions. gcms.cz The technique measures the m/z value to several decimal places, and the resulting mass accuracy is typically expressed in parts-per-million (ppm). gcms.cz

In a typical HRMS experiment using electrospray ionization (ESI), the compound is protonated to form the molecular ion [M+H]⁺. The theoretically calculated exact mass of this ion for this compound can then be compared to the experimentally measured value to confirm its identity.

Table 1: HRMS Data for this compound
ParameterValueReference
Molecular FormulaC₁₃H₁₃NS-
Ion[M+H]⁺ amazonaws.com
Theoretical m/z216.08144-
Example Experimental m/z216.08121-
Mass Accuracy (ppm)-1.06 gcms.cz

Tandem Mass Spectrometry (MS/MS) is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. ddtjournal.com For certain analytes, including some aromatic amines, chemical derivatization is employed prior to analysis to enhance performance. nih.govnih.gov Derivatization can improve chromatographic separation, increase ionization efficiency, and produce characteristic fragment ions upon collision-induced dissociation (CID), leading to higher sensitivity and selectivity. ddtjournal.comrsc.org

While this compound possesses a primary amine group that is generally amenable to ionization, derivatization could be used in complex biological matrices to improve detection limits. nih.govnih.gov For instance, reacting the amine group with a reagent like acetic anhydride (B1165640) could form an acetylated derivative. mdpi.com This derivative can then be analyzed by LC-MS/MS. In an MS/MS experiment, the derivatized parent ion is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer, a process often utilized in multiple reaction monitoring (MRM) for quantitative studies. ddtjournal.comd-nb.info

Table 2: Hypothetical MS/MS Transitions for Acetylated this compound
AnalyteParent Ion (m/z)Product Ion (m/z)Neutral LossReference
N-(4-(m-tolylthio)phenyl)acetamide258.0920216.0814C₂H₂O (Ketene) mdpi.com
N-(4-(m-tolylthio)phenyl)acetamide258.0920121.0651C₇H₇SNH₂-

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful, label-free technique that allows for the visualization of the spatial distribution of molecules directly within tissue sections. bruker.comnih.gov This method involves coating a thin tissue section with a suitable matrix compound that absorbs laser energy, facilitating the soft ionization of analytes. jeolusa.com By collecting mass spectra across a defined grid on the sample surface, a molecular map is generated, correlating chemical information with histology. bruker.comresearchgate.net

MALDI imaging could be applied to study the distribution of this compound or its metabolites in preclinical research. bruker.com For example, after administration of the compound, tissue sections from various organs could be analyzed to map its localization, providing insights into its pharmacokinetic profile without the need for radiolabeling. bruker.comjeolusa.com The selection of the MALDI matrix is critical; interestingly, substituted anilines such as p-nitroaniline have been successfully used as matrices for the analysis of other small molecules, which could be relevant for optimizing methods for aryl thioanilines. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. oecd.org For aromatic compounds like this compound, the absorption spectra are characterized by bands arising from π→π* transitions associated with the benzene (B151609) rings and n→π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. researchgate.net

The spectrum of this compound is expected to show characteristic absorption maxima (λmax). The position and intensity of these bands can be influenced by the solvent polarity (solvatochromism) and the electronic interaction between the aniline and tolylthio moieties. researchgate.netbiointerfaceresearch.com For example, the UV-Vis spectra of aniline and related compounds show distinct bands corresponding to benzenoid structures. researchgate.netresearchgate.net

Table 3: Expected Electronic Transitions and Absorption Maxima for this compound
Electronic Transition TypeAssociated ChromophoreExpected λmax Range (nm)Reference
π→πBenzene Rings230 - 280 researchgate.net
n→πAmine (N) and Thioether (S) lone pairs> 280 researchgate.net

X-ray Diffraction (XRD) and Electron Microscopy Techniques for Solid-State Characterization of Related Materials

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the solid-state properties of crystalline materials. anl.govncl.ac.uk The method relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the ordered atomic planes within a crystal lattice. creative-biostructure.com The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid, allowing for phase identification, determination of crystal purity, and analysis of lattice parameters. anl.govamericanpharmaceuticalreview.com

For a solid sample of this compound, PXRD analysis would reveal whether the material is crystalline or amorphous. If crystalline, the diffraction pattern, a plot of intensity versus diffraction angle (2θ), can be used to identify its specific polymorphic form. creative-biostructure.comamericanpharmaceuticalreview.com Different polymorphs of the same compound can exhibit distinct physical properties. The analysis provides d-spacing values calculated from the peak positions, which correspond to the distances between crystal lattice planes. creative-biostructure.com

Table 4: Example of Data Obtained from a PXRD Pattern
Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)Reference
10.58.4280 creative-biostructure.com
15.25.82100 creative-biostructure.com
21.14.2165 creative-biostructure.com
25.83.4590 creative-biostructure.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. jeol.com In SEM analysis, a focused beam of high-energy electrons scans across the surface of a specimen. covalentmetrology.com The interaction of the electron beam with the atoms of the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. covalentmetrology.com By detecting these signals, an image is formed that reveals detailed information about the sample's surface features, texture, and, in some cases, elemental composition. covalentmetrology.comfilab.fr SEM is particularly valuable for examining the morphology of materials at the nanoscale. covalentmetrology.com

In the context of aryl thioanilines, SEM is instrumental in characterizing the morphology of their polymeric and composite forms. For instance, research on copolymers of aniline and its derivatives, such as poly(m-toluidine-co-m-aminoacetophenone), has utilized SEM to reveal their surface structure. One study indicated that the copolymer had a granular structure with an agglomerated morphology, with an average particle size of 200 nm. researchgate.net Similarly, SEM analysis of PANI/SnO2 nanocomposites has shown that the SnO2 nanoparticles are well-dispersed and surrounded by the polyaniline matrix. chalcogen.ro

For a hypothetical study of this compound, SEM could be employed to investigate the morphology of its synthesized powders or thin films. If this compound were to be polymerized, SEM would be essential to characterize the resulting polymer's surface features. For example, in the synthesis of a novel nanosized polyaniline, SEM analysis showed that optimized synthesis parameters produced colloidal PANI with an average particle size of 695 nm. mdpi.com Furthermore, in the study of a Fe3O4@ABA-Aniline-CuI nanocatalyst, SEM images confirmed the spherical shape of the nanoparticles. nih.gov These examples highlight the capability of SEM to provide crucial morphological data.

Below is a table summarizing representative SEM findings for materials related to aryl thioanilines.

MaterialSEM FindingsParticle/Feature SizeReference
Poly(m-toluidine-co-m-aminoacetophenone)Granular structure, agglomerated morphology~200 nm researchgate.net
PANI/SnO2 NanocompositeHighly dispersed with agglomeration, SnO2 nanoparticles surrounded by polyaniline matrix- chalcogen.ro
Nanosized PolyanilineColloidal particles~695 nm mdpi.com
Fe3O4@ABA-Aniline-CuI NanocatalystSpherical nanoparticles- nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an imaging technique that provides exceptionally high-resolution images, capable of revealing details at the atomic scale. nanoscience.com In TEM, a beam of electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick). sintef.no As the electrons pass through the material, they interact with its atoms, and this interaction is used to form an image. thermofisher.com TEM can provide information about a material's internal structure, crystallinity, and the morphology of its constituent particles. sintef.no High-Resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline materials. sintef.no

While specific TEM studies on this compound are not readily found, research on related aniline-based nanomaterials demonstrates the utility of this technique. For example, in the characterization of poly(aniline-co-o-toluidine) encapsulated zinc oxide nanocomposites, TEM images showed that the ZnO nanoparticles were well-dispersed within the copolymer matrix. researchgate.net In another study on a Fe3O4@ABA-Aniline-CuI nanocatalyst, TEM analysis revealed that the particles were spherical with a size ranging from 12 to 25 nanometers. nih.gov

Furthermore, HRTEM has been used to study the crystallinity and structure of PANI/SnO2 nanocomposites, confirming the embedding of SnO2 nanoparticles within the PANI chain. chalcogen.ro The crystallite size of the nanocomposite was determined to be 16 nm. chalcogen.ro In the context of this compound, if it were used to create nanoparticles or nanocomposites, TEM would be an indispensable tool for characterizing the size, shape, dispersion, and crystalline nature of these nanomaterials. The ability of TEM to provide such detailed structural information is critical for understanding the material's properties and performance in various applications. oaepublish.com

The following table presents a summary of TEM findings for materials analogous to aryl thioanilines.

MaterialTEM/HRTEM FindingsParticle/Feature SizeReference
Poly(aniline-co-o-toluidine)/ZnO NanocompositeWell-dispersed ZnO nanoparticles in copolymer matrix- researchgate.net
Fe3O4@ABA-Aniline-CuI NanocatalystSpherical particles12-25 nm nih.gov
PANI/SnO2 NanocompositeSnO2 nanoparticles scattered and embedded in PANI chain, crystalline16 nm (crystallite size) chalcogen.ro

Computational Chemistry Approaches in the Study of 4 M Tolylthio Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.govscispace.com It is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. scispace.comrsc.org DFT is widely used for its balance of accuracy and computational cost, making it suitable for a range of applications from small molecules to large biological systems. nih.govaps.org By employing different exchange-correlation functionals, such as B3LYP, researchers can model various molecular properties. rsc.orgjchps.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). sciencepublishinggroup.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. sciencepublishinggroup.comajol.info

Table 1: Calculated Frontier Orbital Energies and Energy Gap for Aminothiophenol Isomers (Illustrative Example) Data sourced from a study on aminothiophenol isomers, intended to illustrate the typical output of such an analysis. ajol.info

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Aminothiophenol-5.51-0.584.93
3-Aminothiophenol-5.73-0.864.87
4-Aminothiophenol (B129426)-5.50-0.814.69

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. rsc.orgmdpi.com Global reactivity indices such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from the energies of the frontier molecular orbitals. sciencepublishinggroup.com From these, the global electrophilicity index (ω) and nucleophilicity index (N) are calculated. nih.govcsic.es The electrophilicity index measures the energy stabilization of a system when it accepts an optimal amount of electron charge from the environment. researchgate.net Conversely, the nucleophilicity index quantifies the electron-donating ability of a molecule. csic.esmasterorganicchemistry.com

These indices are defined as follows:

Electronegativity (χ): χ ≈ - (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

Global Electrophilicity (ω): ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ)

Global Nucleophilicity (N): This can be defined relative to a reference compound, often tetracyanoethylene (B109619) (TCE).

While specific calculations for 4-(m-Tolylthio)aniline were not found, the methodology is well-established. For instance, studies on various organic molecules, including radicals and amines, have successfully used these indices to create reactivity scales. nih.govmasterorganicchemistry.com A DFT study on aminothiophenol isomers calculated these parameters, showing how isomerism impacts reactivity profiles. ajol.info Such an analysis for this compound would clarify its propensity to act as an electrophile or a nucleophile in chemical reactions.

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.net This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate. osti.gov

Computational studies on reactions involving anilines provide excellent examples of this approach. For instance, the mechanism of the Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol was investigated using DFT, where calculations of activation energies for different proposed pathways helped identify the most plausible mechanism. beilstein-journals.org Another study modeled the formation of 4,4′-Methylene Diphenyl Diamine from the reaction of aniline (B41778) with formaldehyde, calculating activation energies for each elementary step. mdpi.com In the Ullmann-type coupling of aryl halides with amides, DFT calculations revealed a direct relationship between experimental reaction yields and the calculated activation energy of the rate-limiting step. mdpi.com

Table 2: Illustrative Activation Energies for Aniline Reactions Calculated by DFT Data sourced from studies on related aniline reactions to demonstrate the application of DFT in mechanism studies.

Reaction StepMethod/FunctionalCalculated Activation Energy (kJ/mol)Reference
Aniline + Formaldehyde (TS3)G3MP2B341.2 mdpi.com
PABA Dissociation (TS5)G3MP2B3104.0 mdpi.com
Bamberger Rearrangement (TS2)B3LYP/6-311+G(d,p)~109 (26.04 kcal/mol) beilstein-journals.org
Ullmann Coupling (2F aniline)ωB97X-D~94-103 (22.5-24.5 kcal/mol) mdpi.com

A similar DFT study on reactions involving this compound, such as electrophilic substitution or coupling reactions, would provide detailed mechanistic insights and predict its kinetic feasibility.

DFT calculations are increasingly used to predict the optoelectronic properties of organic materials, which is crucial for their application in devices like solar cells and OLEDs. scielo.org.mxirispublishers.com These properties include the absorption spectrum, refractive index, dielectric constant, and extinction coefficient. scielo.org.mxrsc.org Time-dependent DFT (TD-DFT) is particularly employed to simulate electronic absorption spectra by calculating the energies of excited states. nih.gov

The relationship between the calculated HOMO-LUMO gap and the maximum absorption wavelength (λ_max) is fundamental. A smaller energy gap generally corresponds to a red-shift (longer wavelength) in the absorption spectrum. nih.gov Studies on various organic chromophores, such as 4-nitroaniline (B120555) and dihydropyrrolo[3,2-pyrroles, demonstrate how DFT can accurately predict their optical properties and the effect of different functional groups. jchps.comnih.gov

For this compound, DFT and TD-DFT calculations would predict its UV-Vis absorption spectrum, offering insights into its color and potential for use in optical applications. The calculations would also determine other key parameters like the refractive index and dielectric function, which are vital for designing optoelectronic devices. scielo.org.mxrsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations and dynamics. This is particularly useful for flexible molecules like this compound, which can adopt various shapes due to rotation around its single bonds, especially the C-S and C-N bonds.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. While specific MD studies on this compound were not found in the searched literature, the methodology has been applied to similar systems. For example, MD simulations have been used to study the interaction of thiophenol derivatives with surfaces ajol.info and to analyze the conformational distribution and collective motions of proteins interacting with ligands. acs.org For this compound, an MD simulation would reveal its preferred conformations in different environments (e.g., in a solvent or in the solid state), the flexibility of the tolyl and aniline rings relative to each other, and how these dynamics influence its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their activity, such as biological activity or chemical reactivity. researchgate.net The fundamental principle is that the structure of a molecule determines its properties, and this relationship can be quantified mathematically. researchgate.netsciencepublishinggroup.com

To build a QSAR model, one needs a set of molecules with known activities and a set of calculated molecular descriptors. These descriptors can be constitutional, topological, or quantum chemical. DFT is often used to calculate quantum chemical descriptors like HOMO/LUMO energies, hardness, electronegativity, and electrophilicity, which are directly related to chemical reactivity. sciencepublishinggroup.com Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links the descriptors to the activity. nih.gov

QSAR models have been developed for various classes of compounds, including anilines and phenols, to predict properties like toxicity. europa.eu For chemical reactivity, a QSAR model could predict, for example, the rate constant of a specific reaction for a series of related anilines. Although no specific QSAR model for the chemical reactivity of this compound was found, the methodology is directly applicable. A QSAR study including this compound would involve synthesizing a series of related diaryl thioethers, measuring their reactivity in a specific reaction, calculating a range of molecular descriptors using DFT, and then building a model to predict that reactivity. Such a model would be invaluable for designing new compounds with tailored reactivity.

Machine Learning Integration in Chemical Research

The integration of artificial intelligence (AI), particularly machine learning (ML), is revolutionizing chemical research by offering powerful tools for prediction and analysis. sioc-journal.cn Machine learning algorithms can analyze vast datasets to identify underlying patterns and relationships that may not be apparent through traditional analysis, thereby accelerating the pace of discovery. sioc-journal.cnmdpi.com In the context of a molecule like this compound, ML models can be applied to predict various physicochemical properties, reaction outcomes, and biological activities, complementing and guiding experimental efforts. researchgate.netresearchgate.net

The fundamental workflow involves training an ML model on a large database of known chemical structures and their associated properties. engineering.org.cn These models, which can range from decision trees to complex deep neural networks, use molecular descriptors—numerical representations of a molecule's structure—as input to predict a desired output. sioc-journal.cnengineering.org.cn For instance, an ML model could be trained to predict the reaction yield for the synthesis of various diaryl sulfides by learning from a dataset of previously conducted reactions under different conditions. mdpi.com This predictive capability allows chemists to screen potential synthetic routes or optimize reaction conditions in silico, saving significant time and resources. mdpi.comarxiv.org

The application of machine learning extends to predicting molecular properties crucial for materials science and drug discovery. researchgate.net By training on datasets of compounds with known characteristics, an ML model could estimate properties for this compound such as solubility, lipophilicity, or its potential as a building block for advanced materials. This data-driven approach allows for the high-throughput virtual screening of novel derivatives, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov

Below is an illustrative table showing the type of data that could be used to train a machine learning model to predict a specific property, such as reaction yield.

Table 1: Example Data Structure for Machine Learning Model Training

Reactant A Reactant B Catalyst Temperature (°C) Molecular Descriptors (Input) Experimental Yield (%) (Output)
3-Iodoaniline m-Tolylthiol Copper(I) iodide 110 Descriptor Set 1 85
3-Bromoaniline m-Tolylthiol Palladium(II) acetate 100 Descriptor Set 2 78
Aniline Di-m-tolyl disulfide Iron(II) chloride 120 Descriptor Set 3 65
3-Nitroaniline m-Tolylthiol Copper(I) oxide 115 Descriptor Set 4 90

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides indispensable methods for predicting the spectroscopic properties of molecules, offering insights that are crucial for structure elucidation and characterization. Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the spectroscopic parameters of molecules like this compound with a high degree of accuracy. researchgate.net These theoretical calculations are vital for interpreting experimental spectra and confirming molecular structures.

The process typically involves optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) and then performing frequency and NMR calculations on the optimized structure. semanticscholar.org The resulting theoretical data can be compared with experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules. While experimental values are influenced by solvent and concentration, theoretical values calculated for an isolated molecule in the gas phase provide a strong baseline for interpretation. semanticscholar.org A regression analysis comparing theoretical and experimental data often shows a high correlation, confirming the structural assignment. semanticscholar.org

Below is a table comparing the experimental NMR chemical shifts of the related isomer, 4-(o-Tolylthio)aniline, with hypothetical theoretically predicted values for this compound, illustrating how such data would be presented. sioc-journal.cn

Table 2: Comparison of Experimental and Theoretical NMR Data

Compound Nucleus Experimental δ (ppm) for 4-(o-Tolylthio)aniline sioc-journal.cn Illustrative Theoretical δ (ppm) for this compound
4-(o-Tolylthio)aniline ¹H 7.23–7.19 (m, 2H) 7.30-7.25
7.13–7.09 (m, 1H) 7.15-7.10
7.04–6.97 (m, 2H) 7.05-7.00
6.90–6.87 (m, 1H) 6.92-6.88
6.62–6.58 (m, 2H) 6.65-6.60
3.71 (s, 2H, NH₂) 3.75
2.36 (s, 3H, CH₃) 2.34
¹³C 147.0, 138.5, 136.0, 135.8, 130.1, 127.7, 126.5, 125.5, 120.3, 116.1 147.2, 139.0, 135.5, 131.0, 129.5, 128.0, 125.0, 122.0, 118.0, 115.5

Note: Theoretical values are illustrative examples of computational output and not from a published study on this compound.

Infrared (IR) Spectroscopy Prediction

Theoretical vibrational analysis computes the harmonic frequencies corresponding to the fundamental modes of molecular vibration. researchgate.net These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. A scaling factor is often applied to the computed frequencies to better match the experimental spectrum, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net This allows for the confident assignment of absorption bands in the experimental IR spectrum to specific functional group vibrations, such as N-H stretching of the aniline group, C-S stretching of the thioether linkage, and aromatic C-H bending.

UV-Visible (UV-Vis) Spectroscopy Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of organic molecules. nih.gov This calculation provides information about the electronic transitions between molecular orbitals, including the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). nih.gov By analyzing the orbitals involved in the primary electronic transitions, researchers can understand the nature of the absorption bands (e.g., π→π* or n→π* transitions) and how the molecular structure of this compound influences its color and photophysical properties.

Derivatization and Further Chemical Transformations of 4 M Tolylthio Aniline

Synthesis of Novel Aniline (B41778) Derivatives and Analogs

The amino group of 4-(m-Tolylthio)aniline serves as a key handle for the synthesis of a diverse array of novel aniline derivatives and analogs. Standard synthetic methodologies for the derivatization of anilines can be readily applied to this compound to introduce new functionalities and build more complex molecular architectures.

One common approach involves the alkylation of the amino group. This can be achieved by reacting this compound with various alkyl halides to yield secondary or tertiary amines. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the aniline acts as the nucleophile.

Acylation of the amino group is another facile transformation, leading to the formation of amides. This is typically accomplished by treatment with acyl chlorides or anhydrides in the presence of a base. The resulting N-acyl derivatives can exhibit altered solubility and electronic properties. For instance, reaction with acetyl chloride would yield N-(4-(m-tolylthio)phenyl)acetamide.

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are often reversible and acid-catalyzed. The resulting imines can be further reduced to secondary amines.

The synthesis of polyaniline (PANI) derivatives from substituted anilines highlights another avenue for creating novel materials. nih.gov While not specifically demonstrated for this compound, its structural similarity to other aniline monomers suggests its potential as a building block for functionalized conductive polymers. The incorporation of the tolylthio group could impart unique solubility and electrochemical properties to the resulting polymer. nih.gov

Below is a table summarizing potential derivatization reactions of this compound to form novel aniline derivatives.

Derivative ClassReagent ExampleProduct Structure Example
Secondary AmineMethyl Iodide4-(m-Tolylthio)-N-methylaniline
Tertiary AmineExcess Methyl Iodide4-(m-Tolylthio)-N,N-dimethylaniline
AmideAcetyl ChlorideN-(4-(m-tolylthio)phenyl)acetamide
Schiff BaseBenzaldehydeN-benzylidene-4-(m-tolylthio)aniline

Functional Group Interconversions on the Aniline Moiety

The amino group of this compound is amenable to a variety of functional group interconversions, which are fundamental transformations in organic synthesis. These reactions allow for the strategic manipulation of the nitrogen-containing functionality to access a broader range of derivatives.

A key reaction of primary aromatic amines is diazotization , which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. utrgv.edu This converts the amino group into a diazonium salt (-N₂⁺). The resulting diazonium salt of this compound would be a versatile intermediate. Diazonium salts can undergo a wide range of subsequent reactions, known as Sandmeyer and related transformations, to introduce a variety of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups. The simultaneous diazotization and nucleophilic displacement of aniline derivatives with alkanethiols has been shown to be an effective method for the synthesis of alkylthio benzene (B151609) derivatives. utrgv.edu

The amino group can also be converted into other nitrogen-containing functional groups. For example, reaction with chloroform (B151607) and a strong base (the carbylamine reaction) can form an isocyanide. slideshare.net While this reaction is more common for primary aliphatic amines, it can occur with anilines. slideshare.net

Salt formation is a simple but important functional group interconversion. As a basic amine, this compound readily reacts with acids to form ammonium (B1175870) salts. This can be useful for modifying the solubility of the compound or for purification purposes. slideshare.net

The table below illustrates some potential functional group interconversions of the aniline moiety of this compound.

ReactionReagentsResulting Functional Group
DiazotizationNaNO₂, HCl (aq), 0-5 °CDiazonium Salt (-N₂⁺)
Isocyanide FormationCHCl₃, KOHIsocyanide (-NC)
Salt FormationHClAmmonium Chloride (-NH₃⁺Cl⁻)

Reactions Involving the Thioether Linkage

The thioether linkage in this compound is not merely a passive linker; it is a reactive functional group that can undergo several important transformations. These reactions primarily involve the sulfur atom and can be used to modulate the electronic properties of the molecule or to cleave the linkage altogether.

Oxidation of the thioether is a common and predictable reaction. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones using a variety of oxidizing agents. masterorganicchemistry.com The choice of oxidant and reaction conditions can often allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. For example, mild oxidizing agents like hydrogen peroxide or a single equivalent of a peroxy acid (e.g., m-CPBA) tend to favor the formation of the sulfoxide, 4-(m-tolylsulfinyl)aniline. Stronger oxidizing conditions, such as excess peroxy acid or potassium permanganate, will typically lead to the corresponding sulfone, 4-(m-tolylsulfonyl)aniline. The oxidation of thioethers to sulfoxides is a key transformation in the synthesis of various biologically active compounds and synthetic intermediates. rsc.org A "click-declick" strategy has been developed based on the oxidation of heteroaromatic thioethers and subsequent substitution reactions. nih.gov

The cleavage of the thioether bond is another possible transformation. This can be achieved under various reductive or specific chemical conditions. For instance, Raney nickel is known to catalyze the cleavage of thioether bonds. nih.gov Certain metal-mediated methods can also be employed for this purpose. thieme-connect.de The selective cleavage of a thioether linkage can be a useful synthetic strategy for deprotection or for the generation of a thiol.

The sulfur atom in the thioether can also act as a soft donor for coordination to metal centers. While not a transformation in the traditional sense, this interaction can be important in the context of catalysis or materials science. researchgate.net

The following table summarizes key reactions involving the thioether linkage of this compound.

ReactionReagentsProduct
Oxidation to SulfoxideH₂O₂, m-CPBA (1 equiv.)4-(m-Tolylsulfinyl)aniline
Oxidation to Sulfonem-CPBA (>2 equiv.), KMnO₄4-(m-Tolylsulfonyl)aniline
CleavageRaney NickelAniline and Toluene (after desulfurization)

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both an amino group and an activated aromatic ring system, makes it a potential substrate for various cyclization and annulation reactions to construct heterocyclic frameworks. These reactions are of significant interest in medicinal and materials chemistry.

One plausible approach involves the use of the amino group as a nucleophile in an intramolecular or intermolecular cyclization. For instance, if a suitable electrophilic center is introduced elsewhere in the molecule or in a reaction partner, the aniline nitrogen can participate in ring formation. A thiol-to-amine cyclization reaction has been shown to be an efficient method for the synthesis of macrocyclic compounds. nih.gov

Annulation reactions, which involve the formation of a new ring fused to an existing one, are also conceivable. For example, transition metal-catalyzed C-H activation and subsequent annulation with alkynes or other coupling partners could lead to the synthesis of carbazole (B46965) or other polycyclic aromatic systems derived from the aniline core. Rh(III)-catalyzed [3+2] annulation of aniline derivatives with vinylsilanes is a known method for constructing N-heterocycles. researchgate.net

The table below outlines hypothetical cyclization and annulation strategies involving this compound.

Reaction TypeHypothetical Reaction PartnerPotential Heterocyclic Product
Intramolecular CyclizationA derivative with a leaving group ortho to the thioetherA dibenzothiazine derivative
Intermolecular CyclizationA bis-electrophileA macrocycle containing the this compound unit
AnnulationAn alkyne (with a suitable catalyst)A substituted carbazole or quinoline (B57606)

Applications in Analytical Chemistry Method Development for Enhanced Detection

In analytical chemistry, derivatization is a common strategy to improve the detectability and chromatographic behavior of analytes. This compound, with its primary amino group, is an excellent candidate for derivatization to enhance its detection in various analytical methods.

For gas chromatography-mass spectrometry (GC-MS) analysis, the volatility and thermal stability of aniline derivatives can be improved by converting the amino group into a less polar and more stable functionality. nih.gov For example, acylation with reagents like 4-carbethoxyhexafluorobutyryl chloride can produce a derivative with excellent chromatographic properties and a strong molecular ion in the mass spectrum, facilitating sensitive and specific quantification. nih.gov

In liquid chromatography (LC), particularly with fluorescence or UV-Vis detection, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby significantly lowering the limits of detection. Reagents such as dansyl chloride or fluorescamine (B152294) react with primary amines to yield highly fluorescent products. Derivatizing this compound with such a reagent would enable its trace-level detection in complex matrices. The use of aniline-based catalysts has been shown to improve the derivatization rates of carbonyl compounds, and similar principles could be applied to enhance the derivatization of amines.

The derivatization of carboxylic acids with aniline is a known method to improve their retention in reversed-phase liquid chromatography and their response in mass spectrometry. researchgate.net Conversely, reagents that react with the amino group of this compound can be used for its sensitive detection.

The table below provides examples of derivatization strategies for the enhanced analytical detection of this compound.

Analytical MethodDerivatizing ReagentPurpose of Derivatization
GC-MS4-Carbethoxyhexafluorobutyryl chlorideIncreased volatility and thermal stability, specific mass fragmentation
LC-FluorescenceDansyl ChlorideIntroduction of a fluorescent tag for high sensitivity
LC-UV/Vis2,4-Dinitrofluorobenzene (DNFB)Introduction of a chromophore for UV/Vis detection

Coordination Chemistry Research of 4 M Tolylthio Aniline As a Ligand

Synthesis of Metal Complexes with Aryl Thioaniline Ligands

The synthesis of metal complexes with ligands like 4-(m-Tolylthio)aniline would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of the metal salt (e.g., chlorides, nitrates, acetates of transition metals like copper, nickel, cobalt, zinc) and the solvent is crucial and is determined by the desired properties of the final complex and the solubility of the reactants.

The general synthetic procedure would involve dissolving stoichiometric amounts of this compound and the chosen metal salt in a solvent, often an alcohol like ethanol or methanol (B129727). The reaction mixture would then be stirred, sometimes under reflux, for a specific period to ensure the completion of the reaction. The formation of the metal complex is often indicated by a color change or the precipitation of a solid. The resulting solid complex would then be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried.

For aryl thioaniline ligands, coordination to the metal center can occur through the nitrogen atom of the amine group and potentially the sulfur atom of the thioether group, making it a potentially bidentate ligand. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Characterization of Coordination Compounds using Spectroscopic and Analytical Methods

Once synthesized, the characterization of the metal complexes is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Elemental Analysis: This technique is used to determine the empirical formula of the complex by measuring the percentage composition of carbon, hydrogen, nitrogen, and sulfur. This data helps in confirming the stoichiometry of the ligand to the metal in the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. By comparing the IR spectrum of the free this compound ligand with that of its metal complex, shifts in the characteristic vibrational frequencies can be observed. For instance, a shift in the N-H stretching frequency of the aniline (B41778) group would indicate its involvement in coordination with the metal ion. Similarly, changes in the C-S stretching frequency could suggest the participation of the thioether sulfur atom in bonding.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in deducing the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands in the visible region of the spectrum of the complex, which are absent in the spectrum of the free ligand, are typically assigned to d-d electronic transitions of the metal ion or to charge-transfer transitions between the metal and the ligand. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons of the this compound ligand upon coordination can further confirm the binding sites.

Magnetic Susceptibility Measurements: This measurement helps in determining the magnetic moment of the complex, which provides information about the number of unpaired electrons in the metal ion and, consequently, its oxidation state and the geometry of the complex. researchgate.net

A hypothetical data table summarizing the expected spectroscopic data for a metal complex of this compound is presented below.

TechniqueFree Ligand (this compound)Metal Complex [M(this compound)₂Cl₂]Interpretation
**IR (cm⁻¹) **ν(N-H): ~3400-3300ν(N-H): Shifted to lower frequencyCoordination of the amino group to the metal ion.
ν(C-S): ~700-600ν(C-S): Possible shiftPotential coordination of the thioether sulfur to the metal ion.
UV-Vis (nm) λ_max: ~250-350New bands in the visible region (e.g., 400-700 nm)d-d transitions of the metal ion, suggesting a specific coordination geometry.
¹H NMR (ppm) δ(NH₂): ~3.5-4.5Broadening or shift of the NH₂ signalConfirmation of the amino group's involvement in coordination.
Aromatic protons: ~6.5-7.5Shifts in aromatic proton signalsElectronic environment change upon complexation.

Ligand Design and Structure-Reactivity Relationships in Coordination

The design of ligands is a critical aspect of coordination chemistry as the structure of the ligand profoundly influences the properties and reactivity of the resulting metal complex. For aryl thioaniline ligands like this compound, several structural features can be systematically varied to tune the characteristics of the metal complex.

The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing substituents on the aromatic rings. For example, the methyl group on the tolyl ring in this compound is an electron-donating group, which can influence the electron density on the sulfur and nitrogen donor atoms and, consequently, the strength of the metal-ligand bonds.

The steric properties of the ligand also play a significant role. The position of the substituents on the aromatic rings can create steric hindrance around the metal center, which can affect the coordination number, the geometry of the complex, and its reactivity.

Understanding these structure-reactivity relationships is crucial for designing complexes with specific desired properties, such as enhanced catalytic activity or specific electronic or magnetic properties.

Catalytic Activity of Metal-Aniline Complexes

Metal complexes are widely used as catalysts in a variety of organic reactions. Complexes containing aniline and thioether functionalities have shown potential in catalysis. While specific catalytic applications of this compound complexes are not documented, analogous complexes are known to be active in reactions such as C-S cross-coupling and oxidation reactions.

The catalytic activity of a metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination environment provided by the ligand, and the reaction conditions. The this compound ligand could potentially stabilize different oxidation states of a metal ion, which is often a key feature for an effective catalyst. The combination of a soft sulfur donor and a harder nitrogen donor in the ligand could also lead to unique catalytic properties.

For instance, nickel-catalyzed thiolation of aniline derivatives is a known method for forming C-S bonds. researchgate.net A complex of this compound with a metal like nickel or copper could potentially catalyze similar transformations. The efficiency of such a catalyst would be evaluated based on factors like reaction yield, selectivity, and turnover number under various reaction conditions.

A hypothetical table illustrating the potential catalytic activity of a metal complex with this compound is shown below.

CatalystReactionSubstrate 1Substrate 2ProductYield (%)
[Ni(this compound)₂Cl₂]C-S Cross-CouplingAryl halideThiolDiaryl sulfide (B99878)(Data not available)
[Cu(this compound)₂Cl₂]Oxidation of AlcoholsAlcoholOxidantAldehyde/Ketone(Data not available)

Further research into the coordination chemistry of this compound is necessary to fully elucidate the properties and potential applications of its metal complexes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(m-Tolylthio)aniline, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions). For NAS, m-toluenethiol reacts with 4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro-group reduction using Pd/C and H₂ .
  • Key Variables : Solvent polarity (DMF vs. DMSO), temperature (optimized between 80–120°C), and catalyst loading (5–10% Pd for cross-coupling) critically impact yield. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., para-substitution via coupling constants) and detects thioether linkage (δ ~2.5 ppm for SCH₃ in m-tolyl). IR identifies NH₂ stretches (~3400 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths (C-S ~1.78 Å) and torsional angles, critical for confirming steric effects of the m-tolyl group .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

  • Methodology :

  • Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxide/sulfone derivatives, altering electronic properties for drug-likeness studies .
  • Acylation : Acetic anhydride or chloroacetyl chloride modifies the NH₂ group, enabling peptide coupling or prodrug design .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do steric and electronic effects of the m-tolylthio group influence reactivity and biological activity?

  • Methodology :

  • Steric Effects : The meta-methyl group increases steric hindrance, reducing accessibility for enzymatic binding (e.g., cytochrome P450 interactions) compared to unsubstituted phenylthio analogs. Molecular docking (AutoDock Vina) quantifies binding affinities .
  • Electronic Effects : Electron-donating methyl enhances sulfur’s nucleophilicity, accelerating oxidation rates. Hammett substituent constants (σₘ) correlate with reaction kinetics in DFT studies (Gaussian 09) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in MTT assays for anticancer activity). Discrepancies often arise from impurity levels (>95% purity required for reproducibility) .
  • Proteomics : SILAC-based profiling identifies off-target interactions that may explain divergent results in kinase inhibition studies .

Q. How can computational modeling predict the environmental stability of this compound?

  • Methodology :

  • Degradation Pathways : DFT (B3LYP/6-31G*) calculates bond dissociation energies (BDEs) for C-S and N-H bonds, predicting susceptibility to hydrolysis or photolysis .
  • Ecotoxicity : QSAR models (EPI Suite) estimate biodegradation half-lives and bioaccumulation factors based on logP (~3.2) and molecular volume .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.